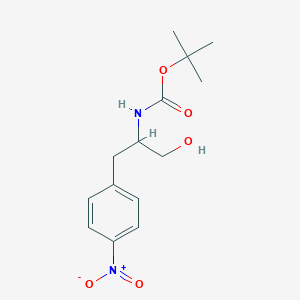![molecular formula C10H13ClO2 B13709701 4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)
4-[2-(Chloromethoxy)ethyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Chloromethoxy)ethyl]anisole is an organic compound with the molecular formula C10H13ClO2. It is a derivative of anisole, which is known for its pleasant odor reminiscent of anise seed. This compound is primarily used in research and development settings and has various applications in organic synthesis and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[2-(Chloromethoxy)ethyl]anisole can be synthesized through a multi-step process involving the reaction of anisole with chloromethyl ethyl ether. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and catalysts. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Chloromethoxy)ethyl]anisole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed under controlled temperature and pressure
Major Products Formed
Substitution: Products include ethers, alcohols, or amines, depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or alcohols
Aplicaciones Científicas De Investigación
4-[2-(Chloromethoxy)ethyl]anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-[2-(Chloromethoxy)ethyl]anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the activity or function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Anisole (Methoxybenzene): A simpler compound with a similar structure but without the chloromethoxyethyl group.
4-Chloroanisole: Similar to 4-[2-(Chloromethoxy)ethyl]anisole but lacks the ethyl group.
4-Methylanisole: Contains a methyl group instead of the chloromethoxyethyl group.
Uniqueness
This compound is unique due to the presence of both the chloromethoxy and ethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications .
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-[2-(chloromethoxy)ethyl]-4-methoxybenzene |
InChI |
InChI=1S/C10H13ClO2/c1-12-10-4-2-9(3-5-10)6-7-13-8-11/h2-5H,6-8H2,1H3 |
Clave InChI |
ZZZCWOSQKJMUAL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Oxabicyclo[3.1.0]hexan-6-ol](/img/structure/B13709639.png)











